10-Bromodecanol

Catalog No.
S663361
CAS No.
53463-68-6
M.F
C10H21BrO
M. Wt
237.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10-Bromodecanol

CAS Number

53463-68-6

Product Name

10-Bromodecanol

IUPAC Name

10-bromodecan-1-ol

Molecular Formula

C10H21BrO

Molecular Weight

237.18 g/mol

InChI

InChI=1S/C10H21BrO/c11-9-7-5-3-1-2-4-6-8-10-12/h12H,1-10H2

InChI Key

LGZMUUBPTDRQQM-UHFFFAOYSA-N

SMILES

C(CCCCCBr)CCCCO

Canonical SMILES

C(CCCCCBr)CCCCO

The exact mass of the compound 10-Bromodecanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

10-Bromodecanol (CAS: 53463-68-6) is a linear, bifunctional organic compound featuring a terminal bromo group and a primary hydroxyl group separated by a ten-carbon alkyl chain.[1][2] This structure makes it a versatile building block and linker molecule in organic synthesis, pharmaceuticals, and materials science.[1][3] The bromo- functional group serves as a reactive site for nucleophilic substitution and coupling reactions, while the hydroxyl group is readily used for esterification, etherification, or conversion to other functional groups. The C10 chain provides a defined length and hydrophobicity, critical for applications requiring precise molecular spacing, such as in self-assembled monolayers (SAMs) and the synthesis of specialized polymers and surfactants.[4]

Substituting 10-Bromodecanol with analogs like 10-chlorodecanol or other ω-bromoalkanols (e.g., 8-bromooctanol, 12-bromododecanol) can lead to significant deviations in process outcomes and final material properties. The carbon-bromine bond has a lower bond dissociation energy (approx. 290 kJ/mol) compared to a carbon-chlorine bond (approx. 346 kJ/mol), making the bromo- derivative more reactive and suitable for milder reaction conditions in nucleophilic substitutions.[5][6] This enhanced reactivity is critical for efficient synthesis. Furthermore, altering the C10 alkyl chain length directly impacts the physical and organizational properties of derivative molecules. For example, in self-assembled monolayers (SAMs), chain length dictates the thickness, packing density, and conformational order of the film, with shorter chains often forming less-ordered, liquid-like films.[7][8] Therefore, selecting an analog can compromise reaction efficiency and the structural integrity of targeted nanoscale assemblies.

Enhanced Reactivity Profile Over Chloro- Analogs for Efficient Synthesis

The primary differentiator for selecting an alkyl bromide over an alkyl chloride is reaction kinetics in nucleophilic substitution. The carbon-bromine bond is significantly weaker (290 kJ/mol) than the carbon-chlorine bond (346 kJ/mol).[5] This lower bond energy means that bromoalkanes react faster than their chloroalkane counterparts under identical conditions, as breaking the C-X bond is often the rate-determining step.[5][6] For process development and laboratory synthesis, this allows for the use of milder conditions (e.g., lower temperatures, weaker bases) and can lead to higher yields and reduced formation of byproducts, justifying the selection of a bromo- precursor like 10-Bromodecanol over 10-chlorodecanol.

Evidence DimensionCarbon-Halogen Bond Dissociation Energy
Target Compound DataC-Br Bond: ~290 kJ/mol
Comparator Or BaselineC-Cl Bond: ~346 kJ/mol
Quantified DifferenceC-Br bond is ~16% weaker, facilitating faster cleavage.
ConditionsStandard bond enthalpy values.

Enables more efficient chemical syntheses under milder conditions, reducing energy costs and potentially increasing overall process yield.

Optimal C10 Chain Length for Balanced Ordering in Self-Assembled Monolayers (SAMs)

The ten-carbon chain of 10-Bromodecanol provides a critical balance between intermolecular van der Waals forces and solubility for the formation of self-assembled monolayers (SAMs). While longer chains (>C15) can produce more crystalline and densely packed films, they often suffer from poor solubility.[7] Conversely, very short chains (

Evidence DimensionReceding Water Contact Angle (Indicator of SAM Order)
Target Compound DataC10 Alkyl Phosphate SAM: ~60°
Comparator Or BaselineC13+ Alkyl Phosphate SAM: >85°
Quantified DifferenceLower receding angle for C10 indicates a less rigidly ordered monolayer compared to longer chains.
ConditionsAlkyl phosphate SAMs prepared on titanium oxide surfaces.

The C10 chain offers a tunable intermediate for surface modification, providing sufficient order for barrier formation while avoiding the handling issues of less soluble, longer-chain precursors.

Precursor Suitability: Synthesis of ω-Hydroxyalkylated N-Heterocyclic Carbene (NHC) Ligands

10-Bromodecanol is a suitable precursor for synthesizing functionalized N-Heterocyclic Carbene (NHC) ligands, which are crucial in modern catalysis. The synthesis involves the reaction of an imidazole with two equivalents of an organic bromide, such as 10-Bromodecanol, to form the imidazolium salt precursor to the NHC ligand.[10] The terminal hydroxyl group on the C10 chain remains available for further functionalization, allowing for the creation of bifunctional ligands. For example, the hydroxyl group can be used to anchor the resulting metal-NHC complex to a support or to introduce another catalytic moiety. The choice of a C10 bromo-alkanol over a chloro-alkanol ensures a more facile quaternization of the imidazole nitrogen due to the higher reactivity of the C-Br bond, making the synthesis more efficient.

Evidence DimensionSynthetic Route Compatibility
Target Compound DataServes as an effective alkylating agent for imidazole to form imidazolium salts, the direct precursors to NHC ligands.
Comparator Or Baseline10-Chlorodecanol would require harsher conditions or longer reaction times for the same N-alkylation step.
Quantified DifferenceNot directly quantified in the literature, but based on established principles of C-Br vs. C-Cl reactivity.
ConditionsStandard synthesis of imidazolium salts for NHC ligand preparation.

This compound is a preferred precursor for creating advanced, functionalized NHC ligands, enabling the development of next-generation catalysts with tailored properties.

Surface Functionalization and Biosensor Development

The C10 chain of 10-Bromodecanol is ideal for forming well-defined self-assembled monolayers on various substrates (e.g., gold, oxides). After surface attachment via the hydroxyl group (or a derivative like a thiol or phosphonate), the terminal bromo group provides a reactive handle for covalently immobilizing proteins, DNA, or other sensor molecules with precise control over spacing and orientation. This is critical for creating reproducible and sensitive biosensor surfaces where nonspecific binding must be minimized and molecular accessibility maximized.

Synthesis of Amphiphilic Polymers and Drug Delivery Vehicles

10-Bromodecanol can act as a bifunctional initiator in controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP). The bromo end can initiate the growth of a hydrophobic polymer chain, while the hydroxyl end can initiate the growth of a hydrophilic chain (e.g., polyethylene glycol), resulting in well-defined amphiphilic block copolymers. These structures are essential for creating micelles, vesicles, and nanoparticles for drug delivery applications, where the C10 linker provides a flexible, hydrophobic core component.

Preparation of Custom Phase-Transfer Catalysts and Ionic Liquids

The dual functionality of 10-Bromodecanol allows for its use in synthesizing specialized phase-transfer catalysts or ionic liquids. The hydroxyl group can be reacted with a quaternary ammonium salt, and the bromo group can be further functionalized. The C10 alkyl chain imparts significant lipophilicity, which is essential for the catalyst's ability to shuttle reagents between aqueous and organic phases, thereby accelerating reaction rates in heterogeneous systems.

XLogP3

4.4

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

53463-68-6

Wikipedia

10-Bromodecanol

General Manufacturing Information

1-Decanol, 10-bromo-: ACTIVE

Dates

Last modified: 08-15-2023
Villadsen et al. Synthesis of ent-BE-43547A1 reveals a potent hypoxia-selective anti-cancer agent and uncovers the biosynthetic origin of the APD-CLD natural products. Nature Chemistry, doi: 10.1038/nchem.2657, published online 21 November 2016

Explore Compound Types